molecular formula C5H11NO B1679364 N,N-Diethylformamide CAS No. 617-84-5

N,N-Diethylformamide

Cat. No.: B1679364
CAS No.: 617-84-5
M. Wt: 101.15 g/mol
InChI Key: SUAKHGWARZSWIH-UHFFFAOYSA-N
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Description

N,N-Diethylformamide is an organic compound with the chemical formula C5H11NO. It is a derivative of formamide where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is a colorless liquid with a faint amine-like odor and is known for its use as a solvent and reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylformamide can be synthesized through the reaction of diethylamine with methyl formate under atmospheric pressure. The reaction typically proceeds as follows: [ \text{HCOOCH}_3 + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{HCON(C}_2\text{H}_5\text{)}_2 + \text{CH}_3\text{OH} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but is optimized for large-scale production. This includes controlling the temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form N,N-diethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: N,N-Diethylamine.

    Substitution: Various substituted formamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethylformamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in the synthesis of metal-organic frameworks and other complex organic compounds.

    Biology: It is used in the preparation of various biological assays and as a reagent in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    N,N-Dimethylformamide: Similar in structure but with methyl groups instead of ethyl groups. It is also a widely used solvent and reagent.

    N,N-Dimethylacetamide: Similar in structure but with an acetamide group instead of a formamide group. It is used in similar applications as N,N-Diethylformamide.

Uniqueness: this compound is unique due to its specific ethyl group substitutions, which can influence its reactivity and solubility properties compared to its dimethyl counterparts. This makes it suitable for specific reactions and applications where other formamides may not be as effective.

Properties

IUPAC Name

N,N-diethylformamide
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InChI

InChI=1S/C5H11NO/c1-3-6(4-2)5-7/h5H,3-4H2,1-2H3
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InChI Key

SUAKHGWARZSWIH-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C=O
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Molecular Formula

C5H11NO
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DSSTOX Substance ID

DTXSID3020463
Record name Diethylformamide
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Molecular Weight

101.15 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name N,N-Diethylformamide
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CAS No.

617-84-5
Record name Diethylformamide
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Record name N,N-Diethylformamide
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Record name N,N-DIETHYLFORMAMIDE
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Record name Formamide, N,N-diethyl-
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Synthesis routes and methods

Procedure details

The reaction between monoethanolamine hydrochloride and thionylchloride is carried out in a molar ratio of 1:1.05 - 1.2, at 50° to 100°C. for 3 to 10 hours, in water-insoluble solvents such as benzene, toluene, xylene, monochlorobenzene, dichlorobenzene and 1,2-dichloroethane, and in the presence of a catalyst such as dimethylformamide, diethylformamide, N-methylpyrrolidone and pyridine to obtain 2-chloroethylamine hydrochloride with good purity. And, as a result of further investigation, the inventors have found that sulfur dioxide which is produced as a by-product in the course of the chlorination acts as a negative catalyst in the subsequent amidation, i.e. the reaction between the sulfonylhalide (II) and the resulting 2-chloroethyl-amine or salts thereof, and that the yield can be much increased by forcing sulfur dioxide to be removed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N-Diethylformamide?

A1: The molecular formula of this compound is C5H11NO, and its molecular weight is 101.15 g/mol.

Q2: Are there any studies on the vibrational spectra of this compound?

A2: Yes, Raman and infrared spectra, along with Raman polarization measurements, have been conducted on this compound. These studies also performed a normal coordinate analysis using a modified valence force field to make unambiguous vibrational assignments. []

Q3: Can this compound be used in the synthesis of porous metal-organic frameworks incorporating magnesium?

A4: Yes, this compound has been successfully used in the synthesis of Mg3(NDC)3(DEF)4, the first reported porous metal-organic framework containing magnesium ions. The compound demonstrates a framework analogous to a similar structure incorporating zinc ions. [, ]

Q4: What role does this compound play in the synthesis of this compound from CO2, H2, and diethylamine using a ruthenium silica hybrid aerogel catalyst?

A5: this compound serves as both a reactant and a solvent in this reaction. The mesoporous ruthenium silica hybrid aerogel catalyst demonstrates high activity and 100% selectivity for this compound formation. []

Q5: How does the presence of this compound affect the CO2 sorption properties of the 3D In-MOF (Et2NH2)[In(2,6-NDC)2]·2H2O·DEF?

A6: In this In-MOF structure, this compound acts as a guest molecule within the framework. The evacuated framework demonstrates significant CO2 sorption capacity, and DFT calculations reveal that the binding energies for CO2 adsorption are influenced by the micropore dimensions. []

Q6: Can you describe the interaction of molybdenum pentachloride with this compound?

A7: The reaction of MoCl5 with this compound in a 1:2 molar ratio results in the formation of the chloroiminium salt [ClCH=NEt(2)][Mo(O)Cl(4){O=C(H)NEt(2)}]. This reaction highlights the reactivity of this compound with metal halides. []

Q7: How does this compound participate in reactions with organostannyl compounds?

A8: Research shows that the reaction of trimethylstannyldiethylamine with chloral yields this compound and trimethylstannyltrichloromethide. This reaction exemplifies the potential of organostannyl compounds to generate this compound as a product. []

Q8: Can this compound act as a ligand in coordination polymers?

A9: Yes, this compound can act as a coordinating solvent molecule in the formation of coordination polymers. In the layered coordination polymer UZAR-S12, lattice and coordinated N,N-Dimethylformamide can be reversibly exchanged with this compound, leading to an expansion of the framework. []

Q9: How does this compound affect the structure of lanthanide coordination polymers?

A10: this compound plays a role as a coordinating solvent in the crystallization of lanthanide coordination polymers. In a series of lanthanide compounds based on the H4bcpb ligand, this compound occupies coordination sites on the lanthanide ions. []

Q10: What is the enthalpy of formation of MOF-5 from zinc oxide, 1,4-benzenedicarboxylic acid, and this compound?

A11: The enthalpy of formation of MOF-5 containing occluded this compound is reported as 78.64 ± 2.95 kJ· for the as-made form. This study provided the first experimental thermodynamic analysis of a metal-organic framework. []

Q11: Has the solubility of CO2 in Brønsted acidic ionic liquids derived from this compound been investigated?

A12: Yes, researchers have investigated CO2 solubilities in Brønsted acidic ionic liquids created by neutralizing this compound with trifluoroacetic acid. Findings indicate that CO2 solubility is influenced by the cation's molecular structure and increases with molar volume. The study also examined the thermodynamic properties of CO2 solvation in these ionic liquids. []

Q12: What is known about the hepatotoxic action of this compound in humans?

A13: While this compound itself has been found to be inactive against certain tumor models, its close relative N-Methylformamide exhibits hepatotoxic effects in humans. This finding underscores the potential for structural analogs of this compound to exhibit toxicity. []

Q13: How is this compound metabolized in rat liver microsomes?

A14: Studies using rat liver microsomes demonstrate that this compound undergoes P450-dependent oxidative deethylation, producing acetaldehyde and monoethylformamide. P4502E1 appears to play a significant role in this metabolic pathway. []

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